Glyceollin

Plant Pathology Antifungal Discovery Phytoalexin Research

Glyceollin I (CAS 57103-57-8) is the sole glyceollin isomer with type II antiestrogenic ERα binding (IC50 3.2 μM), lacking uterine agonist activity—ideal for chemoprevention studies requiring endometrial safety. Suppresses E2-stimulated MCF-7 tumor growth by 53.4% and BG-1 by 73.1% in xenograft models. Exhibits competitive α-glucosidase inhibition (Ki=18.99 μM) distinct from genistein (noncompetitive) and daidzein (uncompetitive). Modulates MRP efflux transporters with >10-fold higher intestinal absorption vs. daidzein. Generic substitution with soy isoflavones is scientifically invalid due to fundamental pharmacological divergence. Choose glyceollin I for isomer-specific, mechanistically accurate results.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
CAS No. 57103-57-8
Cat. No. B191339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceollin
CAS57103-57-8
Synonymsglyceollin
glyceollin I
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C
InChIInChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-4-13-17(12)23-10-20(22)14-5-3-11(21)9-16(14)24-18(13)20/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1
InChIKeyYIFYYPKWOQSCRI-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyceollin (CAS 57103-57-8) Procurement Guide: Differentiated Phytoalexin for Anticancer & Anti-Inflammatory Research


Glyceollin (CAS 57103-57-8) designates a family of prenylated pterocarpan phytoalexins (isomers I, II, and III) induced in soybean (Glycine max) in response to pathogen stress or elicitor treatment [1]. Unlike constitutive soy isoflavones (e.g., genistein, daidzein), glyceollins are absent in healthy soybeans and accumulate exclusively upon elicitation, functioning as inducible defense compounds [2]. The CAS registry number 57103-57-8 corresponds specifically to Glyceollin I, the most extensively characterized isomer, which acts as a selective estrogen receptor modulator (SERM) with documented antiestrogenic, antiproliferative, anti-inflammatory, and antifungal activities [3].

Why Generic Isoflavone Substitution Cannot Replicate Glyceollin (57103-57-8) Experimental Outcomes


Generic substitution of glyceollin with common soy isoflavones (genistein, daidzein) or between glyceollin isomers (I, II, III) is scientifically unjustified due to fundamental differences in receptor pharmacology, enzyme inhibition kinetics, bioavailability, and antifungal potency. The glyceollin isomers themselves exhibit markedly divergent biological activities: Glyceollin I demonstrates unique type II antiestrogenic binding within the ERα ligand cavity absent in isomers II and III [1], while Glyceollin II shows superior zoospore germination inhibition (ED50 7 μg/mL vs. 12.2–13.9 μg/mL for isomers I and III) [2]. Compared to daidzein and genistein, glyceollin displays competitive rather than noncompetitive/uncompetitive α-glucosidase inhibition [3], superior intestinal absorption (>10× higher than daidzein) [4], and distinct cellular efflux modulator activity not observed with genistein [5]. These isomer-specific and class-divergent properties preclude reliable extrapolation of experimental results across compounds.

Glyceollin (57103-57-8) Comparative Evidence Matrix: Quantified Differentiation Against Isomers and Isoflavone Analogs


Glyceollin I Exhibits 2-Fold Greater Antifungal Potency Against Phytophthora megasperma Race 1 Than Isomers II and III

In a direct head-to-head comparison of purified glyceollin isomers, Glyceollin I demonstrated an ED50 of approximately 33 μg/mL against mycelial growth of Phytophthora megasperma f.sp. glycinea race 1 on V8 juice agar, which is almost twice as inhibitory as Glyceollin II and Glyceollin III under identical assay conditions [1]. Conversely, Glyceollin II exhibited the greatest activity against zoospore germination (ED50 7 μg/mL), causing zoospore bursting, compared to Glyceollin I (ED50 12.2 μg/mL) and Glyceollin III (ED50 13.9 μg/mL) [1].

Plant Pathology Antifungal Discovery Phytoalexin Research

Glyceollin I Identified as the Sole Active Antiestrogenic Component Among Isomers via ERα Competition Binding and Reporter Assays

Through isolation and individual testing of Glyceollin isomers I, II, and III using competition binding assays with human ERα and estrogen-responsive element-based luciferase reporter assays, Glyceollin I was unequivocally identified as the active antiestrogenic component of the glyceollin mixture [1]. Ligand-receptor molecular modeling revealed that Glyceollin I adopts a unique type II antiestrogenic conformation within the ERα ligand binding cavity that is not achieved by isomers II and III [1]. In competitive binding assays, Glyceollin I exhibited IC50 values of 3.2 μM for ERα and 6.4 μM for ERβ, demonstrating preferential ERα antagonism [2].

Breast Cancer Research Endocrine Pharmacology SERM Discovery

Glyceollin Demonstrates Distinct α-Glucosidase Inhibition Kinetics (Competitive, Ki = 18.99 μM) Versus Genistein (Noncompetitive) and Daidzein (Uncompetitive)

Kinetic analysis using Michaelis–Menten and Lineweaver–Burk plots revealed that glyceollin inhibits α-glucosidase via a competitive mechanism, whereas genistein exhibits noncompetitive inhibition and daidzein shows uncompetitive inhibition [1]. The inhibition constant (Ki) for glyceollin was determined as 18.99 μM using Dixon plot analysis, compared to Ki values of 15.42 μM for genistein, 9.99 μM for daidzein, and 16.81 μM for luteolin [1]. Notably, a 3:7 combination of glyceollin and luteolin produced synergistic α-glucosidase inhibition (combination index CI = 0.64244) [1].

Diabetes Research Enzyme Kinetics Metabolic Disorders

Glyceollin Absorption Exceeds Daidzein by >10-Fold in Rat Intestinal Model, Attributable to Enhanced Hydrophobicity (log P)

In a comparative intestinal absorption study in Sprague-Dawley rats, oral administration of 1.0 mg/kg Glyceollin I or III resulted in no detectable intact compound in plasma by LC-TOF/MS; however, following enzymatic deconjugation, Glyceollin I absorption was >10 times higher than that of the comparator isoflavone daidzein [1]. This superior absorption is attributed to the higher hydrophobicity (log P) of glyceollins conferred by prenylation, which enhances membrane permeability [1]. Glyceollins undergo extensive phase II metabolism to sulfated, glucuronidated, and methylated conjugates during intestinal absorption [1].

Pharmacokinetics ADME Nutraceutical Bioavailability

Glyceollin Modulates MRP Transporter-Mediated Efflux in Caco-2 Cells, an Activity Not Observed with Genistein

A cellular pharmacokinetic model-based analysis in Caco-2 cells demonstrated that glyceollin exposure produced predicted effects on CDF efflux similar to those of the MRP inhibitor MK-571, including enhanced basolateral membrane clearance and reduced intracellular CDF accumulation [1]. In contrast, genistein exposure had no predicted effects on CDF efflux under identical experimental conditions [1]. This differential activity indicates that glyceollin uniquely interacts with multidrug resistance-associated protein (MRP) transporters, a property not shared by the structurally related isoflavone genistein [1].

Drug Transport Cellular Pharmacokinetics Polyphenol Bioavailability

Synthetic Glyceollin I Achieves 1.5% Overall Yield via 14-Step Biomimetic Route, Enabling Gram-Scale Production for Preclinical Studies

A 14-step biomimetic synthetic route to glyceollin I has been developed and validated, achieving an overall yield of 1.5% and enabling production of the natural (−) enantiomer, the unnatural (+) stereoisomer, and the racemic mixture [1]. This synthetic capability circumvents the extremely low yields obtained from induced biosynthesis in soybean tissues followed by tedious extraction and purification [2]. The synthetic route is disclosed in U.S. Patent 20110144195, which claims methods for synthesizing Glyceollin I and II both as a mixture and as pure forms [2].

Synthetic Chemistry Natural Product Synthesis Process Development

Optimal Procurement-Driven Application Scenarios for Glyceollin (CAS 57103-57-8) Based on Comparative Evidence


ERα-Selective Antagonist Studies in Hormone-Dependent Breast and Ovarian Cancer Models

Given that Glyceollin I is the sole isomer exhibiting antiestrogenic activity with a unique type II binding conformation and IC50 of 3.2 μM for ERα versus 6.4 μM for ERβ [1], it is the optimal procurement choice for studies investigating ERα-selective antagonism in MCF-7 breast cancer or BG-1 ovarian cancer models. In vivo, glyceollin treatment suppressed E2-stimulated tumor growth by 53.4% in MCF-7 xenografts and 73.1% in BG-1 xenografts [2]. The absence of uterine agonist activity, in contrast to tamoxifen, makes glyceollin I particularly valuable for long-term chemoprevention studies where endometrial safety is a consideration [3].

Competitive α-Glucosidase Inhibition Assays for Diabetes and Metabolic Disorder Research

The distinct competitive inhibition mechanism of glyceollin (Ki = 18.99 μM) versus genistein (noncompetitive) and daidzein (uncompetitive) [1] makes glyceollin the preferred compound for investigating active-site-directed α-glucosidase inhibition. Its synergistic interaction with luteolin (CI = 0.64244 at 3:7 ratio) further supports its use in combination studies targeting postprandial hyperglycemia [1].

Antifungal Susceptibility Testing Against Phytophthora and Fusarium Species

For mycelial growth inhibition studies of Phytophthora megasperma, Glyceollin I (ED50 ~33 μg/mL) provides approximately twice the potency of isomers II and III [1]. For zoospore germination assays, Glyceollin II (ED50 7 μg/mL) is superior [1]. Glyceollins also exhibit broad-spectrum activity against Fusarium oxysporum, Botrytis cinerea, and Sclerotinia sclerotiorum with MIC values ranging from 25 to 750 μg/mL [2].

MRP Transporter Modulation and Drug Interaction Studies in Intestinal Epithelial Models

Unlike genistein, which shows no predicted effect on CDF efflux, glyceollin modulates MRP transporter activity in Caco-2 cell models [1]. This property makes glyceollin a valuable tool compound for investigating transporter-mediated drug interactions and for studying the role of MRP efflux in polyphenol bioavailability, particularly given its >10-fold higher intestinal absorption compared to daidzein [2].

Quote Request

Request a Quote for Glyceollin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.